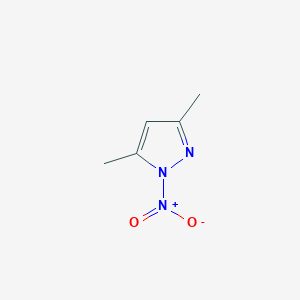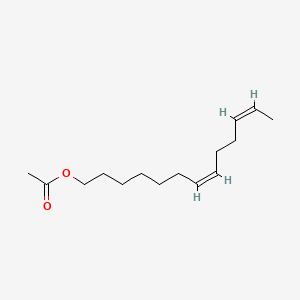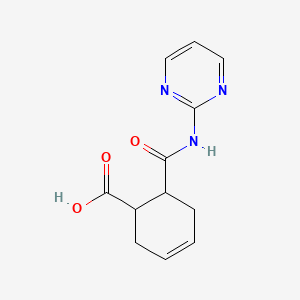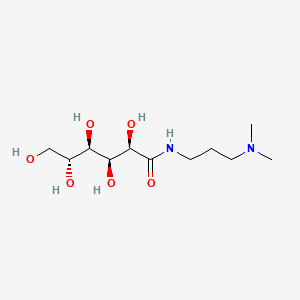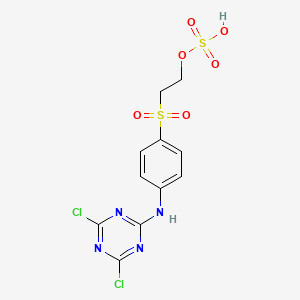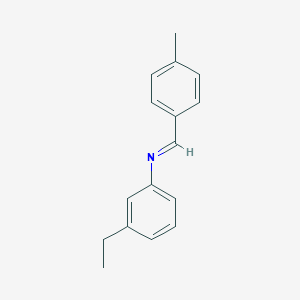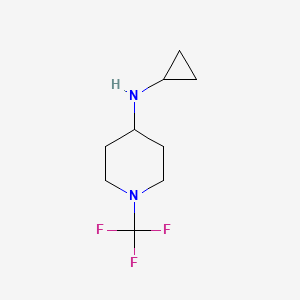
N-cyclopropyl-1-(trifluoromethyl)piperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-1-(trifluoromethyl)piperidin-4-amine is a chemical compound that features a piperidine ring substituted with a cyclopropyl group and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-(trifluoromethyl)piperidin-4-amine typically involves the use of piperidine as a starting material. The cyclopropyl group can be introduced via cyclopropanation reactions, while the trifluoromethyl group is often introduced using trifluoromethylation reagents. Common synthetic routes include:
Cyclopropanation: This step involves the reaction of piperidine with a cyclopropylating agent under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing catalysts and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
N-cyclopropyl-1-(trifluoromethyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen or other functional groups are replaced by different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
科学的研究の応用
N-cyclopropyl-1-(trifluoromethyl)piperidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of agrochemicals, materials science, and other industrial applications.
作用機序
The mechanism by which N-cyclopropyl-1-(trifluoromethyl)piperidin-4-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, potentially influencing its biological activity.
類似化合物との比較
Similar Compounds
N-cyclopropyl-N-(piperidin-4-yl)-3-(trifluoromethyl)benzene-1-sulfonamide: This compound shares the piperidine and trifluoromethyl groups but differs in the presence of a benzene sulfonamide moiety.
1-methyl-N-(4-(trifluoromethyl)benzyl)piperidin-4-amine: Another piperidine derivative with a trifluoromethyl group, but with different substitution patterns.
Uniqueness
N-cyclopropyl-1-(trifluoromethyl)piperidin-4-amine is unique due to its specific combination of a cyclopropyl group and a trifluoromethyl group on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C9H15F3N2 |
|---|---|
分子量 |
208.22 g/mol |
IUPAC名 |
N-cyclopropyl-1-(trifluoromethyl)piperidin-4-amine |
InChI |
InChI=1S/C9H15F3N2/c10-9(11,12)14-5-3-8(4-6-14)13-7-1-2-7/h7-8,13H,1-6H2 |
InChIキー |
IDASFRJXEYDMLE-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC2CCN(CC2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


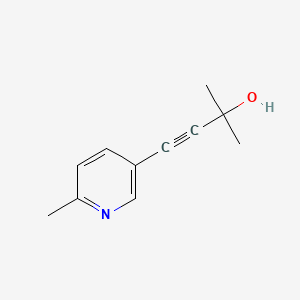




![2-chloro-4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13961779.png)

![Pyridazino[1,6-a]benzimidazol-2(1H)-one](/img/structure/B13961785.png)
